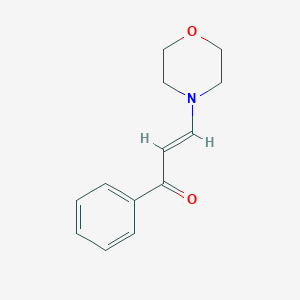
2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl-, also known as MPTP, is a chemical compound that has been widely used in scientific research. It is a potent neurotoxin that selectively destroys dopamine-producing neurons in the brain, leading to the development of Parkinson's disease-like symptoms in animals and humans.
Mecanismo De Acción
2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl- is metabolized in the brain by monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium ion (MPP+), which is then taken up by dopamine-producing neurons through the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to the production of reactive oxygen species and oxidative stress, which ultimately results in the death of the neuron.
Efectos Bioquímicos Y Fisiológicos
2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl--induced neurotoxicity leads to the selective loss of dopamine-producing neurons in the substantia nigra, resulting in a decrease in dopamine levels in the striatum. This leads to the development of Parkinson's disease-like symptoms such as tremors, rigidity, and bradykinesia. 2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl- also induces oxidative stress and inflammation in the brain, which contributes to the neurodegenerative process.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl--induced parkinsonism in animals is a widely used model for studying Parkinson's disease. It is a reproducible and reliable model that closely mimics the human disease. However, there are some limitations to this model, such as the fact that 2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl--induced parkinsonism does not fully replicate the complex pathophysiology of the human disease, and that it does not account for the genetic and environmental factors that contribute to the development of Parkinson's disease in humans.
Direcciones Futuras
There are several future directions for 2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl- research. One area of research is the development of new therapies for Parkinson's disease. 2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl--induced parkinsonism in animals is a valuable model for testing new therapies and identifying potential drug targets. Another area of research is the identification of biomarkers for Parkinson's disease. 2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl--induced parkinsonism in animals can be used to study the molecular and cellular changes that occur in the brain during the course of the disease, which can lead to the identification of new biomarkers for early diagnosis and monitoring of the disease. Finally, 2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl- research can be used to study the neurobiology of addiction and drug abuse, as 2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl- has been shown to induce behavioral changes in animals that are similar to those seen in drug addiction.
Métodos De Síntesis
2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl- can be synthesized by the reaction of phenylmagnesium bromide with 3-(4-morpholinyl)-2-propen-1-one in the presence of copper(I) chloride. The resulting product is then purified using column chromatography to obtain pure 2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl-.
Aplicaciones Científicas De Investigación
2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl- has been extensively used in scientific research to study the pathophysiology of Parkinson's disease. It is a potent neurotoxin that selectively destroys dopamine-producing neurons in the substantia nigra, leading to the development of Parkinson's disease-like symptoms in animals and humans. 2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl--induced parkinsonism in animals has been used as a model for studying the disease and developing new therapies.
Propiedades
Número CAS |
14677-24-8 |
|---|---|
Nombre del producto |
2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl- |
Fórmula molecular |
C13H15NO2 |
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
(E)-3-morpholin-4-yl-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C13H15NO2/c15-13(12-4-2-1-3-5-12)6-7-14-8-10-16-11-9-14/h1-7H,8-11H2/b7-6+ |
Clave InChI |
GTAHTHUGNVIJEK-VOTSOKGWSA-N |
SMILES isomérico |
C1COCCN1/C=C/C(=O)C2=CC=CC=C2 |
SMILES |
C1COCCN1C=CC(=O)C2=CC=CC=C2 |
SMILES canónico |
C1COCCN1C=CC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



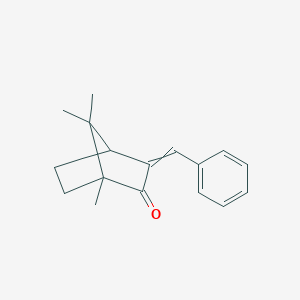
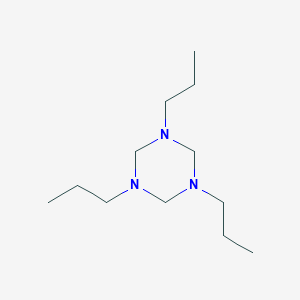
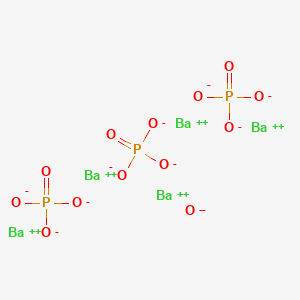
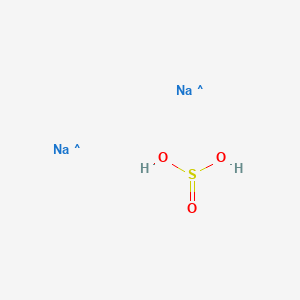

![2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine](/img/structure/B76174.png)
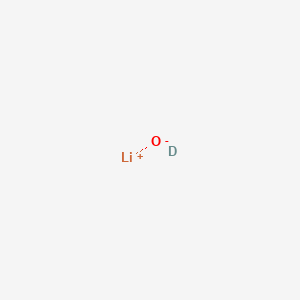
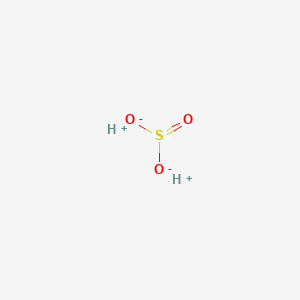

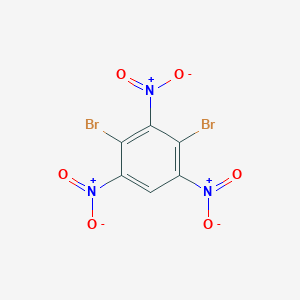
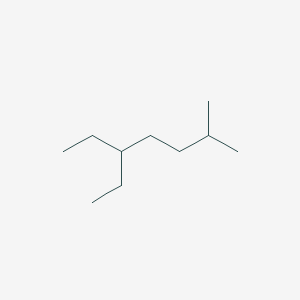
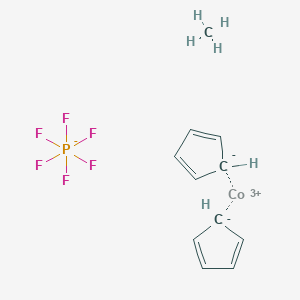
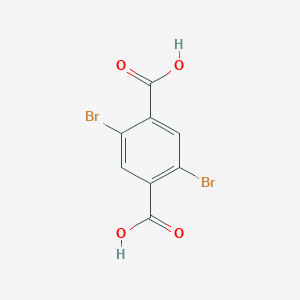
![Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]-](/img/structure/B76189.png)